2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Overview

Description

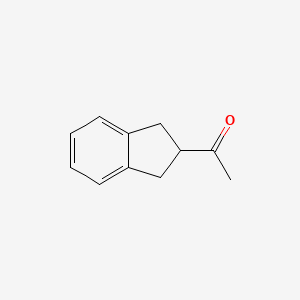

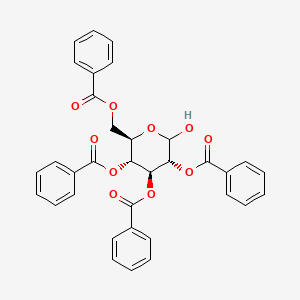

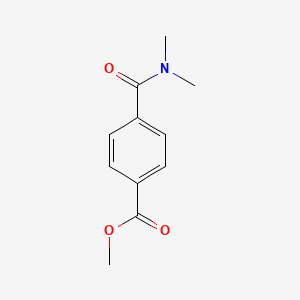

The compound “2-(2-Methylphenyl)-1,3-benzoxazol-6-amine” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Oxazole is a five-membered ring consisting of three carbon atoms, one oxygen atom, and one nitrogen atom . The presence of the 2-methylphenyl group and the amine group at the 6th position could potentially influence the compound’s properties and reactivity.

Molecular Structure Analysis

The molecular structure of “2-(2-Methylphenyl)-1,3-benzoxazol-6-amine” would be characterized by the presence of a benzoxazole ring, a 2-methylphenyl group, and an amine group at the 6th position. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of “2-(2-Methylphenyl)-1,3-benzoxazol-6-amine” would be influenced by the presence of the benzoxazole ring, the 2-methylphenyl group, and the amine group. The benzoxazole ring is aromatic and relatively stable. The amine group is a common functional group in organic chemistry and is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Methylphenyl)-1,3-benzoxazol-6-amine” would be influenced by its molecular structure. For instance, the presence of the benzoxazole ring could contribute to its aromaticity and stability .Scientific Research Applications

Microwave-assisted Synthesis and Properties

The microwave-assisted synthesis technique has significantly advanced the preparation of benzoxazole derivatives, including 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine. This method is preferred for its efficiency in synthesizing various benzoxazole derivatives, offering advantages in speed, diversity, and yield compared to conventional heating methods. Benzoxazole and its derivatives have demonstrated a broad range of pharmacological properties, making them of keen interest in medicinal chemistry. The versatility of benzoxazole compounds extends beyond pharmaceutical applications to material science, showing importance in dye, polymer, agrochemical, and optical brightener industries. The development of efficient synthesis methods like microwave irradiation for these compounds is therefore critical for both research and industrial applications (Özil & Menteşe, 2020).

S-arylation Techniques

The S-arylation of 2-mercaptobenzazoles, a category that includes benzoxazole derivatives, is an essential synthetic strategy for developing compounds with diverse biological and pharmacological activities. The C–S cross-coupling technique, pivotal in synthesizing 2-arylthio-benzazoles, allows for the creation of compounds with a broad substrate scope and high generality. This method leverages easily accessible starting materials to achieve satisfactory yield, showcasing the importance of benzoxazole derivatives in the development of biologically active molecules (Vessally et al., 2018).

Applications in Alzheimer's Disease Research

In Alzheimer's disease research, specific benzoxazole derivatives have been used as imaging agents to measure amyloid plaques in vivo. Radioligands like 11C-BF-227, featuring a benzoxazole structure, have been studied for their ability to distinguish between Alzheimer's disease patients and healthy controls. The development of PET amyloid imaging techniques utilizing benzoxazole derivatives represents a breakthrough in early detection and evaluation of therapies for Alzheimer's disease, underscoring the compound's significance in neurodegenerative disease research (Nordberg, 2007).

Contributions to Heterocyclic Chemistry

Benzoxazole derivatives, including 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, contribute significantly to the field of heterocyclic chemistry. Their synthesis and study have led to a deeper understanding of the structural and electronic properties of heterocyclic compounds. Such research aids in the development of novel materials and pharmaceuticals, highlighting the extensive applicability of benzoxazole derivatives in chemistry and biology (Sainsbury, 1991).

Safety And Hazards

Future Directions

The future directions for the study of “2-(2-Methylphenyl)-1,3-benzoxazol-6-amine” would likely involve further exploration of its synthesis, properties, and potential applications. For instance, it could be interesting to explore its potential uses in pharmaceuticals, materials science, or as a building block for more complex molecules .

properties

IUPAC Name |

2-(2-methylphenyl)-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-4-2-3-5-11(9)14-16-12-7-6-10(15)8-13(12)17-14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTBDODSQMSQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424202 | |

| Record name | 2-(2-methylphenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylphenyl)-1,3-benzoxazol-6-amine | |

CAS RN |

775302-22-2 | |

| Record name | 2-(2-methylphenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 775302-22-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)